Delta2-Cefditoren Pivoxil
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Overview
Description
Delta2-Cefditoren Pivoxil is a broad-spectrum, third-generation, oral cephalosporin antibacterial with enhanced stability against many common β-lactamases . It is used in the treatment of infections caused by bacteria, including some throat and lung infections, bronchitis, tonsillitis, and some skin infections .
Synthesis Analysis
The synthesis process for the cefditoren pivoxil intermediate has the advantages of simplicity in operation, no pollution, and high yield .
Molecular Structure Analysis
The molecular formula of this compound is C25H28N6O7S3, with an average mass of 620.721 Da and a monoisotopic mass of 620.118164 Da .
Chemical Reactions Analysis
Method-B (MBTH) is based on oxidation followed by coupling reaction of cefditoren pivoxil with 3- methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride to form a purple-colored chromogen .
Physical and Chemical Properties Analysis
Cefditoren pivoxil has a molecular formula of CHNOS, an average mass of 620.721 Da, and a monoisotopic mass of 620.118164 Da . It also has a density of 1.6±0.1 g/cm3 .
Scientific Research Applications
Antimicrobial Activity and Treatment Applications
Cefditoren pivoxil, a third-generation oral cephalosporin, demonstrates a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative pathogens, including resistance to many common beta-lactamases. Its efficacy extends to treating respiratory tract infections and skin infections, showing particular effectiveness against Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus among others. Clinical trials have validated its use for acute exacerbations of chronic bronchitis, community-acquired pneumonia, and uncomplicated skin and skin structure infections, reflecting its role in managing bacterial infections where resistance is a concern (Wellington & Curran, 2004).
Pharmacokinetics and Stability
Research into the hydrolytic stability of cefditoren pivoxil under various conditions has provided insight into its degradation pathways, reinforcing the importance of its proper storage and handling to maintain efficacy. The study of its degradation under acidic, alkaline, and neutral conditions, while noting stability under photolytic and thermal stress, supports its robustness as a pharmaceutical compound, with implications for its manufacturing and shelf-life considerations (Gawande et al., 2015).
Molecular and Crystallographic Insights
The determination of cefditoren's crystal structure complexed with Streptococcus pneumoniae penicillin-binding protein offers a molecular basis for its high antimicrobial activity. Understanding the binding interactions and conformational changes induced upon complex formation elucidates the mechanisms underlying its potency against resistant strains of bacteria, providing a pathway for the development of new antibiotics with enhanced activity (Yamada et al., 2007).
Surface Energetics and Formulation Considerations
Investigations into the surface energetics of cefditoren pivoxil have revealed the impact of processing-induced disorder on its physical properties. Such research is crucial for pharmaceutical formulation, as changes in surface energy and crystallinity can affect drug solubility, absorption, and overall bioavailability. The findings highlight the importance of processing methods in the development of drug formulations and their performance (Ohta & Buckton, 2004).
Analytical Methodologies
Advancements in analytical techniques for assessing cefditoren pivoxil's purity and stability, such as HPLC methods for isomerisation studies and LC-MS for the identification of degradation products, have been instrumental in ensuring the quality and safety of this drug. These methodologies facilitate the rigorous quality control necessary for pharmaceuticals, ensuring that cefditoren pivoxil meets therapeutic standards throughout its lifecycle (Albishri, 2012).
Mechanism of Action
Target of Action
Delta2-Cefditoren Pivoxil, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) present in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall.
Mode of Action
Cefditoren pivoxil is a prodrug that is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren . The bactericidal activity of cefditoren results from the inhibition of cell wall synthesis via its affinity for PBPs . It is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .
Pharmacokinetics
Cefditoren pivoxil is an orally absorbed prodrug that is rapidly hydrolyzed by intestinal esterases to the microbiologically active cephalosporin cefditoren . This formulation as a pivoxil ester enhances its oral bioavailability . The drug is distributed in the circulating blood as active cefditoren .
Result of Action
Cefditoren has a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including common respiratory and skin pathogens . It is typically used to treat bacterial infections of the skin and respiratory tract . It has shown excellent in vitro activity against the Gram-positive pathogens penicillin-susceptible and -intermediate Streptococcus pneumoniae, S. pyogenes, and methicillin-susceptible Staphylococcus aureus .
Action Environment
The efficacy of Cefditoren pivoxil can be influenced by various environmental factors such as the presence of β-lactamases and the susceptibility of the bacterial strain. It is stable to hydrolysis by many of the common plasmid-mediated β-lactamases, but is susceptible to hydrolysis by a number of plasmid-mediated extended-spectrum β-lactamases . The MIC (Minimum Inhibitory Concentration) values of the bacterial strains also play a significant role in determining the efficacy of the drug .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Delta2-Cefditoren Pivoxil interacts with various enzymes and proteins. It has a broad spectrum of activity against Gram-positive and Gram-negative bacteria . The bactericidal activity of this compound results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall synthesis, leading to cell lysis and death of susceptible bacteria .
Molecular Mechanism
The mechanism of action of this compound involves its conversion to the active form, cefditoren, by esterases during absorption . Cefditoren exerts its effects at the molecular level by binding to PBPs, inhibiting bacterial cell wall synthesis, and leading to cell lysis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to be safe and effective for uncomplicated cystitis, with no significant differences in clinical and microbiological efficacies between 3 and 7 day regimens .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. A study showed that this compound has good therapeutic efficacy against acute pneumonia caused by S. pneumoniae with a MIC ≤ 0.031–0.063 mg/L at approved doses in adults and children .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes or cofactors. It is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active cefditoren .
Subcellular Localization
As a cephalosporin, it is known to exert its effects primarily outside the cell, where it inhibits bacterial cell wall synthesis .
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O7S3/c1-12-15(41-10-27-12)7-6-13-8-39-21-17(29-19(32)16(30-36-5)14-9-40-24(26)28-14)20(33)31(21)18(13)22(34)37-11-38-23(35)25(2,3)4/h6-10,17-18,21H,11H2,1-5H3,(H2,26,28)(H,29,32)/b7-6-,30-16-/t17-,18?,21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQSNEJXCGJZHO-RLZYKBGCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=CSC3C(C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)C(=NOC)C4=CSC(=N4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C=C\C2=CS[C@@H]3[C@@H](C(=O)N3C2C(=O)OCOC(=O)C(C)(C)C)NC(=O)/C(=N\OC)/C4=CSC(=N4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O7S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.